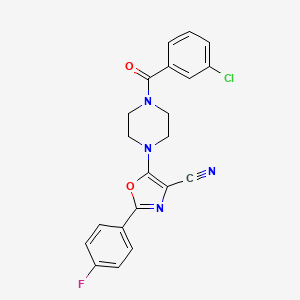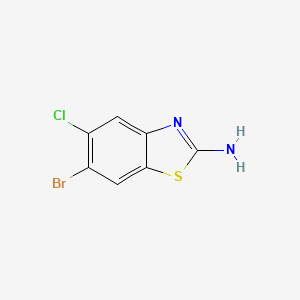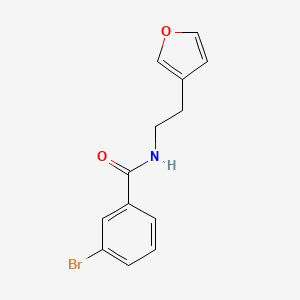![molecular formula C12H9N3O2 B2539468 N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide CAS No. 2034266-24-3](/img/structure/B2539468.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Initial N-(pyridin-2-yl)furan-2-carboxamide was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol .
Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, it was shown that compound N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited four times higher activity than the standard drug PZA .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .
Scientific Research Applications
Synthesis and Functionalization
Pyrazolo[1,5-a]pyrimidines (PP) have attracted attention for their structural versatility. Researchers have developed various synthesis pathways and post-functionalization strategies to enhance the structural diversity of this scaffold. These transformations allow for new synthetic routes and potential applications .
Anticancer Potential
PP derivatives exhibit anticancer potential. Their unique structure makes them attractive for drug design. By modifying the periphery of the PP core, researchers can explore rational and efficient designs of antitumor drugs .
Enzymatic Inhibitory Activity
PP compounds have been investigated for their enzymatic inhibitory properties. Understanding their interactions with enzymes can lead to novel therapeutic approaches .
Material Science Applications
Beyond medicinal chemistry, PP derivatives have also found applications in material science. Their photophysical properties make them interesting candidates for optical applications .
Mechanism of Action
The mechanism of action of similar compounds has been investigated . For instance, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . The molecular docking study was carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .
Safety and Hazards
Future Directions
The future directions of research on similar compounds include the design and synthesis of novel derivatives, evaluation of their biological activity, and further development based on molecular docking studies . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(11-2-1-7-17-11)14-9-4-6-15-10(8-9)3-5-13-15/h1-8H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXMTLMZXFGLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2539387.png)
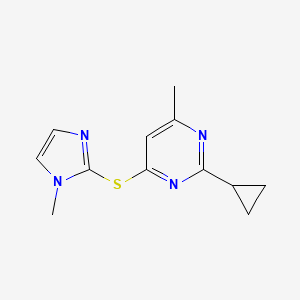
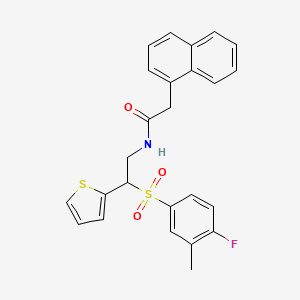

![N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2539394.png)
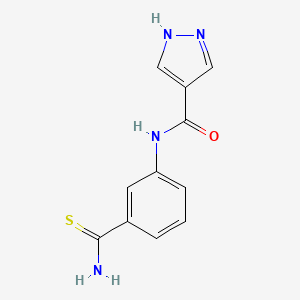
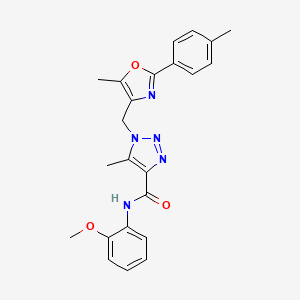


![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)

